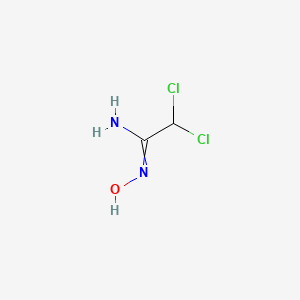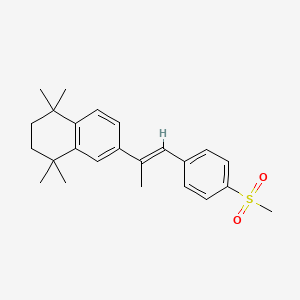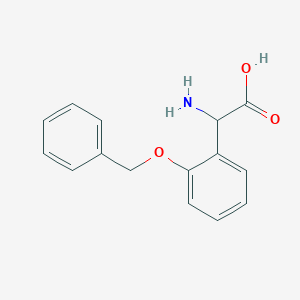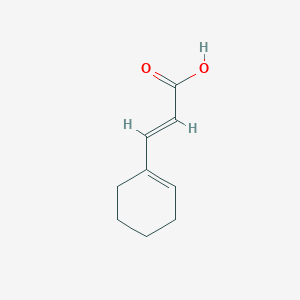
3-(Cyclohex-1-en-1-yl)acrylic acid
Descripción general
Descripción
3-(Cyclohex-1-en-1-yl)acrylic acid, also known as CHAA, is an organic compound that is mainly used in the synthesis of a variety of pharmaceuticals, cosmetics, and other chemicals. It is an important intermediate in the production of several drugs, such as amlodipine, a calcium channel blocker used to treat high blood pressure, and other cardiovascular diseases. CHAA is also used in the synthesis of several other drugs and chemicals with a wide range of applications.
Aplicaciones Científicas De Investigación
3-(Cyclohex-1-en-1-yl)acrylic acid has a wide range of applications in scientific research. It is mainly used as a reagent in organic synthesis and as a building block for the synthesis of a variety of drugs and chemicals. It is also used in the synthesis of several other compounds, including amlodipine, a calcium channel blocker used to treat high blood pressure and other cardiovascular diseases. This compound has also been used in the synthesis of several other drugs and chemicals with a wide range of applications.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohex-1-en-1-yl)acrylic acid is not well understood. However, it is believed that this compound acts as a catalyst in a variety of reactions, including the synthesis of amlodipine, a calcium channel blocker used to treat high blood pressure and other cardiovascular diseases. Additionally, this compound is thought to act as a proton donor in several other reactions, such as the synthesis of other drugs and chemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have some effects on the cardiovascular system, as it is used in the synthesis of amlodipine, a calcium channel blocker used to treat high blood pressure and other cardiovascular diseases. Additionally, this compound may have some effects on the immune system, as it is used in the synthesis of several other drugs and chemicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(Cyclohex-1-en-1-yl)acrylic acid in laboratory experiments is its high purity and low cost. Additionally, it is relatively easy to synthesize, making it suitable for a wide range of experiments. However, this compound can be toxic and can cause skin irritation, so it is important to use it with caution. Additionally, it is important to use the correct safety equipment when working with this compound.
Direcciones Futuras
The future of 3-(Cyclohex-1-en-1-yl)acrylic acid is promising, as it is used in the synthesis of a variety of drugs and chemicals with a wide range of applications. Additionally, further research is needed to better understand its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of other drugs and chemicals. Finally, further research is needed to explore its potential uses in other areas, such as the synthesis of materials for medical devices.
Propiedades
IUPAC Name |
(E)-3-(cyclohexen-1-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4,6-7H,1-3,5H2,(H,10,11)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJZZUJRAWYLX-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56453-88-4 | |
| Record name | NSC244956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-[3-(trifluoromethyl)phenyl]thiophene-2-carboxylate](/img/structure/B1637828.png)
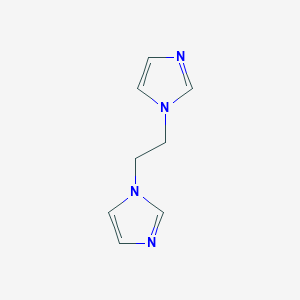
![1-phenyl-3-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]urea](/img/structure/B1637837.png)


